
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl group, a tetrahydrofuran ring, and an indole moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol precursor.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Final Coupling: The final step involves coupling the indole core with the tetrahydrofuran ring and tert-butyl group under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base
Analyse Chemischer Reaktionen
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like PCC or DMP to form corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the tetrahydrofuran ring, depending on the reaction conditions and reagents used.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents
Wirkmechanismus
The mechanism of action of tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The tetrahydrofuran ring and tert-butyl group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(tetrahydrofuran-3-yl)piperazine-1-carboxylate:
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-pyrrole-1-carboxylate: This compound has a pyrrole ring instead of an indole ring, affecting its reactivity and biological activity.
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-benzimidazole-1-carboxylate: The benzimidazole ring provides different electronic properties compared to the indole ring, influencing its interactions with biological targets
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
tert-butyl 5-(oxolan-3-yl)indole-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-16(19)18-8-6-13-10-12(4-5-15(13)18)14-7-9-20-11-14/h4-6,8,10,14H,7,9,11H2,1-3H3 |
InChI-Schlüssel |
MUCLTKVQYLPMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3CCOC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


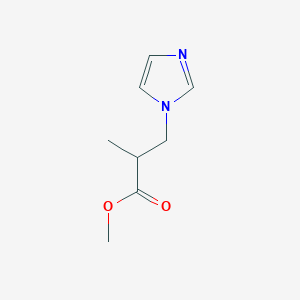

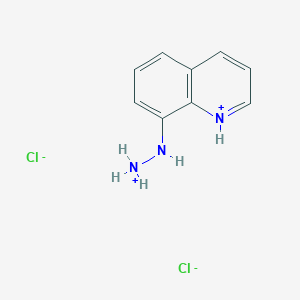

![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14126454.png)
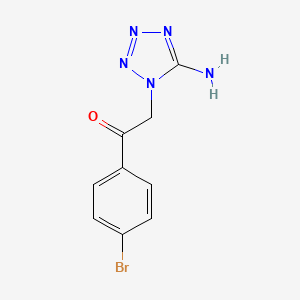
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate](/img/structure/B14126462.png)
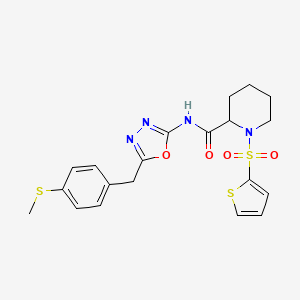
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126473.png)
![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)
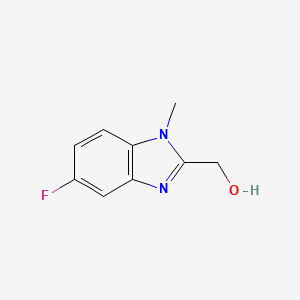
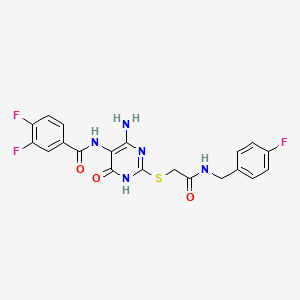
![3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B14126491.png)
